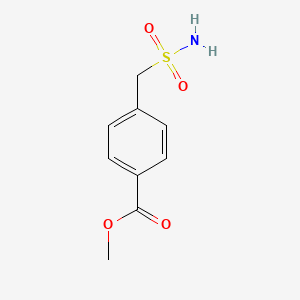

Methyl 4-(sulfamoylmethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(sulfamoylmethyl)benzoate is a chemical compound that is part of a broader class of sulfonamide compounds. These compounds are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The sulfonamide group is a common feature in many biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including etherification, sulfonyl chloride formation, amine reactions, and esterification. For instance, the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, starts from salicylic acid and involves these steps with optimized reaction conditions to achieve high yields . Similarly, the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, involves diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation .

Molecular Structure Analysis

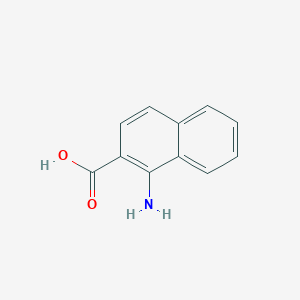

X-ray diffraction studies have been used to determine the molecular structures of related sulfonamide compounds. For example, the molecular structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using single-crystal X-ray diffraction, revealing the molecule crystallizes in the triclinic system . Additionally, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and 2-diazoacetyl-4′-nitrodiphenyl sulphide were determined by X-ray diffraction, which provided insights into the conformation of these molecules and their intramolecular interactions .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For instance, alkyl 2-(2-benzothiazolylsulfinyl)acetates, which share structural similarities with sulfonamide compounds, have been used as synthetic reagents for sulfinyl-Knoevenagel reactions with aldehydes to produce 4-hydroxyalk-2-enoates, important structures in biologically active natural products . The synthesis and spectral studies of alkyl-3-[(substituted phenylthio)methyl] benzoates and their phenyl sulfonyl derivatives also highlight the reactivity of these compounds, which can be identified by UV, IR, and 1H NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be characterized using various analytical techniques. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, 1H NMR, 13C NMR, and thermal analysis. Density Functional Theory (DFT) was used to calculate the molecular geometry, vibrational frequencies, atomic charges, and frontier molecular orbitals, which were compared with experimental data . The anticonvulsant sulfamates, which include sulfamic acid esters, were characterized by their crystal structures, revealing the conformation of their rings and the presence of intermolecular hydrogen bonds .

Aplicaciones Científicas De Investigación

Environmental Impact Assessment

A study by Neary & Michael (1989) focused on the environmental impacts of sulfometuron methyl, a derivative of Methyl 4-(sulfamoylmethyl)benzoate. They found that herbicide residues were only detectable in streamflow for a short period and did not exceed certain thresholds, indicating minimal impact on groundwater and stream quality.

Chemical Synthesis and Industrial Applications

In 2009, Yang Jian-she conducted research on the synthesis of a derivative of Methyl 4-(sulfamoylmethyl)benzoate, emphasizing its importance as an intermediate in the production of Tianeptine. The study, Synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, highlighted an improved process suitable for industrial production due to its higher yield and lower cost.

Chemical Structure and Properties

Research on the molecular structure and properties of related compounds provides insights into the behavior of Methyl 4-(sulfamoylmethyl)benzoate. For instance, Ukrainets et al. (2014) studied the cyclization of a related compound in various bases, revealing specific structural behaviors.

Interaction with Other Chemicals

The interaction of derivatives with other substances can shed light on the chemical behavior of Methyl 4-(sulfamoylmethyl)benzoate. Gaidarzhy et al. (2020) investigated the reaction of methyl benzoates with sulfur tetrafluoride, revealing insights into potential chemical reactions and transformations.

Potential Agricultural and Pest Control Applications

Methyl benzoate, a related compound, has been studied for its potential as a pest control agent. Mostafiz et al. (2022) found that methyl benzoate has significant larvicidal activity against mosquitoes, suggesting potential applications in environmentally friendly pest control.

Safety And Hazards

Methyl 4-(sulfamoylmethyl)benzoate is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

methyl 4-(sulfamoylmethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHYOFJXOUVLGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473568 |

Source

|

| Record name | Methyl 4-(sulfamoylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(sulfamoylmethyl)benzoate | |

CAS RN |

110654-40-5 |

Source

|

| Record name | Methyl 4-(sulfamoylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)